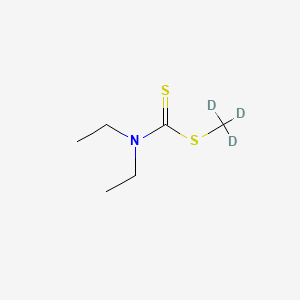

Methyl Diethyldithiocarbamate-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

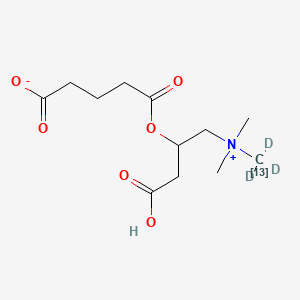

Le Diethyldithiocarbamate de méthyle-d3 est une version deutériée du Diethyldithiocarbamate de méthyle. Il s'agit d'un composé marqué par un isotope stable, principalement utilisé dans la recherche scientifique. La formule moléculaire du composé est C6H10D3NS2 et sa masse molaire est de 166,32 g/mol . Le marquage au deutérium le rend particulièrement utile dans diverses applications analytiques et de recherche, notamment dans le domaine de la pharmacocinétique et des études de métabolisme des médicaments .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Diethyldithiocarbamate de méthyle-d3 est synthétisé par la réaction de la méthylamine deutériée avec le disulfure de carbone en présence d'une base alcaline telle que l'hydroxyde de sodium. La réaction générale peut être représentée comme suit :

CD3NH2+CS2+NaOH→CD3NCS2Na+H2O

La réaction est généralement réalisée dans des conditions de température contrôlées pour assurer la conversion complète des réactifs en produit souhaité {_svg_3}.

Méthodes de production industrielle

Dans un contexte industriel, la production de Diethyldithiocarbamate de méthyle-d3 implique des réacteurs à grande échelle où les réactifs sont alimentés en continu et le produit est éliminé en continu. Le procédé est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la distillation .

Analyse Des Réactions Chimiques

Types de réactions

Le Diethyldithiocarbamate de méthyle-d3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des disulfures.

Réduction : Il peut être réduit en amine et en disulfure de carbone correspondants.

Substitution : Il peut subir des réactions de substitution nucléophile où le groupe dithiocarbamate est remplacé par d'autres nucléophiles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les halogénures d'alkyle et les halogénures d'aryle sont couramment utilisés.

Principaux produits

Oxydation : Disulfures

Réduction : Méthylamine et disulfure de carbone

Substitution : Divers dithiocarbamates substitués

Applications de recherche scientifique

Le Diethyldithiocarbamate de méthyle-d3 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse de complexes métalliques et d'autres composés organosulfurés.

Biologie : Employé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.

Médecine : Utilisé dans des études pharmacocinétiques pour suivre les voies métaboliques des médicaments.

Mécanisme d'action

Le mécanisme d'action du Diethyldithiocarbamate de méthyle-d3 implique sa capacité à chélater les ions métalliques. Le composé forme des complexes stables avec les métaux de transition, ce qui peut inhiber diverses activités enzymatiques. Cette chélation perturbe la fonction normale des métalloenzymes, conduisant à l'inhibition des voies biochimiques .

Applications De Recherche Scientifique

Methyl Diethyldithiocarbamate-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of metal complexes and other organosulfur compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of drugs.

Industry: Acts as a vulcanization accelerator in the rubber industry and as a flotation agent in mining.

Mécanisme D'action

The mechanism of action of Methyl Diethyldithiocarbamate-d3 involves its ability to chelate metal ions. The compound forms stable complexes with transition metals, which can inhibit various enzymatic activities. This chelation disrupts the normal function of metalloenzymes, leading to the inhibition of biochemical pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

- Diethyldithiocarbamate de méthyle

- Diethyldithiocarbamate de sodium

- Diméthyldithiocarbamate

Unicité

Le Diethyldithiocarbamate de méthyle-d3 est unique en raison de son marquage au deutérium, ce qui le rend particulièrement utile dans les études de traçage. Les atomes de deutérium offrent une différence de masse distincte, permettant une quantification précise en spectrométrie de masse .

Propriétés

Formule moléculaire |

C6H13NS2 |

|---|---|

Poids moléculaire |

166.3 g/mol |

Nom IUPAC |

trideuteriomethyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i3D3 |

Clé InChI |

JYRXPFCUABYLPD-HPRDVNIFSA-N |

SMILES isomérique |

[2H]C([2H])([2H])SC(=S)N(CC)CC |

SMILES canonique |

CCN(CC)C(=S)SC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)

![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)

![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)